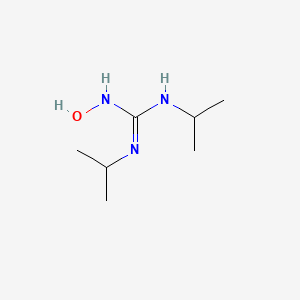
N-Hydroxy-N',N''-dipropan-2-ylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-N’,N’'-dipropan-2-ylguanidine: is an organic compound that belongs to the class of N-hydroxyguanidines These compounds are characterized by the presence of a guanidine group in which one of the hydrogens attached to the nitrogen at position 1 is substituted by a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N’,N’'-dipropan-2-ylguanidine typically involves the reaction of guanidine derivatives with hydroxylamine or its derivatives under controlled conditions. The reaction is usually carried out in an anhydrous solvent to prevent hydrolysis and to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of N-Hydroxy-N’,N’'-dipropan-2-ylguanidine may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to obtain the desired compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions: N-Hydroxy-N’,N’'-dipropan-2-ylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo-derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted guanidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-N’,N’'-dipropan-2-ylguanidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of N-Hydroxy-N’,N’'-dipropan-2-ylguanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and catalytic function.
Vergleich Mit ähnlichen Verbindungen
N-Hydroxyguanidine: Shares the N-hydroxyguanidine core structure but lacks the propan-2-yl groups.
N-Hydroxy-N’,N’'-dimethylguanidine: Similar structure with methyl groups instead of propan-2-yl groups.
N-Hydroxy-N’,N’'-diethylguanidine: Contains ethyl groups instead of propan-2-yl groups.
Uniqueness: N-Hydroxy-N’,N’'-dipropan-2-ylguanidine is unique due to the presence of propan-2-yl groups, which may confer distinct physicochemical properties and biological activities compared to its analogs. These structural differences can influence its solubility, stability, and interaction with molecular targets, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
36859-80-0 |
|---|---|
Molekularformel |
C7H17N3O |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
1-hydroxy-2,3-di(propan-2-yl)guanidine |
InChI |
InChI=1S/C7H17N3O/c1-5(2)8-7(10-11)9-6(3)4/h5-6,11H,1-4H3,(H2,8,9,10) |
InChI-Schlüssel |
VIJLEVADIQUTCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=NC(C)C)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


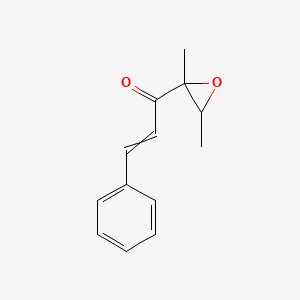
![4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14681912.png)
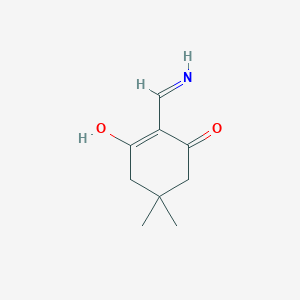
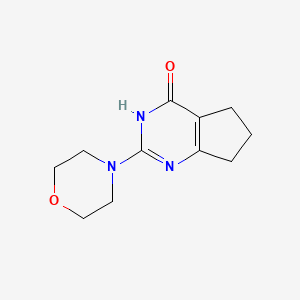
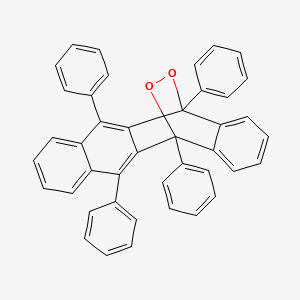
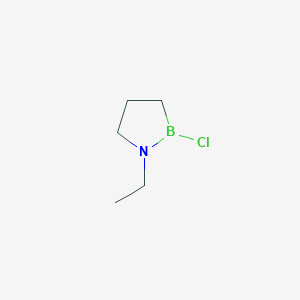
![Benzene, [2,2-bis(ethylthio)propyl]-](/img/structure/B14681942.png)
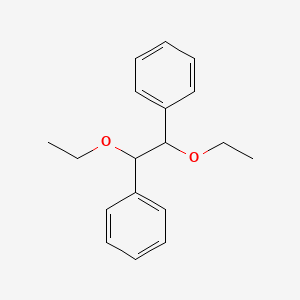
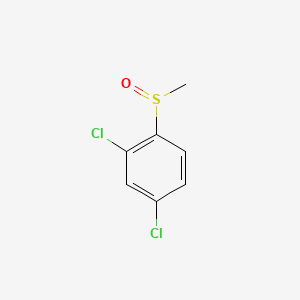
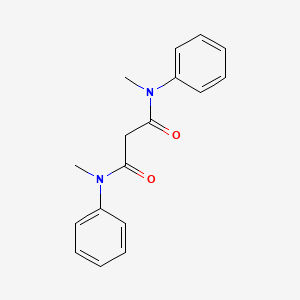

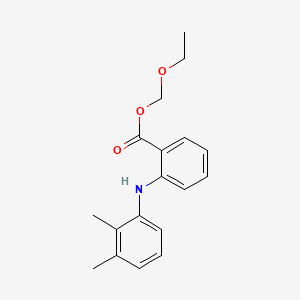

![(9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene](/img/structure/B14681983.png)
